molecular formula C21H24F2N4O2 B10918646 3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-ethyl-N-phenylpropanamide

3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-ethyl-N-phenylpropanamide

Cat. No.: B10918646
M. Wt: 402.4 g/mol
InChI Key: NBJACYMNFWDGAN-UHFFFAOYSA-N
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Description

3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-ethyl-N-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolopyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-ethyl-N-phenylpropanamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoromethyl group: This step typically involves the use of difluoromethylating agents under controlled conditions.

    Attachment of the N-ethyl-N-phenylpropanamide moiety: This step involves amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyridine core.

    Substitution: The difluoromethyl group can participate in substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving the pyrazolopyridine core.

    Medicine: Potential therapeutic uses due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyridine core is known to interact with various biological pathways, potentially leading to therapeutic effects. The difluoromethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(trifluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-ethyl-N-phenylpropanamide
  • 3-[4-(methyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-ethyl-N-phenylpropanamide

Uniqueness

The presence of the difluoromethyl group in 3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-ethyl-N-phenylpropanamide distinguishes it from similar compounds. This group can significantly impact the compound’s chemical properties, such as its reactivity and stability, making it a unique and valuable molecule for research and industrial applications.

Properties

Molecular Formula

C21H24F2N4O2

Molecular Weight

402.4 g/mol

IUPAC Name

3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-ethyl-N-phenylpropanamide

InChI

InChI=1S/C21H24F2N4O2/c1-4-25(15-9-7-6-8-10-15)17(28)11-12-26-18(29)13-16(20(22)23)19-14(3)27(5-2)24-21(19)26/h6-10,13,20H,4-5,11-12H2,1-3H3

InChI Key

NBJACYMNFWDGAN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N(CC)C3=CC=CC=C3)C(F)F)C

Origin of Product

United States

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